4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features both sulfonamide and anthraquinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide likely involves multiple steps, including the formation of the sulfonamide and anthraquinone moieties, followed by their coupling.
Formation of Sulfonamide: The sulfonamide group can be synthesized by reacting a sulfonyl chloride with a secondary amine (N-butyl-N-methylamine) under basic conditions.
Formation of Anthraquinone: The anthraquinone moiety can be synthesized through the oxidation of anthracene using strong oxidizing agents like potassium dichromate or nitric acid.
Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone intermediates, possibly through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthraquinone moiety can undergo further oxidation to form various quinone derivatives.
Reduction: Reduction of the anthraquinone can yield anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Various quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide and anthraquinone groups can act as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.
Anticancer Agents: Anthraquinone derivatives are studied for their potential anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Dyes and Pigments: Anthraquinone derivatives are used in the production of dyes and pigments.
Materials Science:
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes. As an anticancer agent, it might intercalate into DNA and disrupt replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Anthraquinone: A simpler anthraquinone used in dyes and pigments.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Uniqueness
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the combination of sulfonamide and anthraquinone groups, which may confer a combination of properties from both functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPIRFCJLGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.